molecular formula C14H26N+ B12792562 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine CAS No. 62934-53-6

4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine

Cat. No.: B12792562
CAS No.: 62934-53-6
M. Wt: 208.36 g/mol
InChI Key: GYTLQKVSZMZTAW-UHFFFAOYSA-N
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Description

4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is a complex organic compound that belongs to the class of pyrrolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolizine ring through cyclization of appropriate precursors.

    Alkylation: Introduction of the hexyl group through alkylation reactions.

    Methylenation: Addition of the methylene group to the pyrrolizine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Substitution of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes.

    Receptor Binding: Binding to specific receptors on cell surfaces.

    Signal Transduction: Modulating signal transduction pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizidine Alkaloids: Naturally occurring compounds with similar structures.

    Hexyl-substituted Pyrrolizines: Compounds with similar hexyl groups.

Uniqueness

4-Hexyl-1-methyleneoctahydro-4lambda(5)-pyrrolizine is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Conclusion

While detailed information on this compound is limited, this article provides a general overview based on typical characteristics of similar compounds. For precise and comprehensive data, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

62934-53-6

Molecular Formula

C14H26N+

Molecular Weight

208.36 g/mol

IUPAC Name

4-hexyl-7-methylidene-1,2,3,5,6,8-hexahydropyrrolizin-4-ium

InChI

InChI=1S/C14H26N/c1-3-4-5-6-10-15-11-7-8-14(15)13(2)9-12-15/h14H,2-12H2,1H3/q+1

InChI Key

GYTLQKVSZMZTAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+]12CCCC1C(=C)CC2

Origin of Product

United States

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